1-Methyl-4-formylamino-2-pyrrolecarboxylic acid
Overview
Description
1-Methyl-4-formylamino-2-pyrrolecarboxylic acid is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1-Methyl-4-formylamino-2-pyrrolecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole-2-carboxylic acid with formamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the formylamino group.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
1-Methyl-4-formylamino-2-pyrrolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the formylamino group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo substitution reactions, where the formylamino group is replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-Methyl-4-formylamino-2-pyrrolecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of novel materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-formylamino-2-pyrrolecarboxylic acid involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-4-formylamino-2-pyrrolecarboxylic acid can be compared with other pyrrole derivatives, such as:
1-Methyl-2-pyrrolecarboxylic acid: Lacks the formylamino group, resulting in different chemical and biological properties.
4-Formylamino-2-pyrrolecarboxylic acid: Lacks the methyl group, which may affect its reactivity and interactions with biological targets.
1-Methyl-4-amino-2-pyrrolecarboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-formamido-1-methylpyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-3-5(8-4-10)2-6(9)7(11)12/h2-4H,1H3,(H,8,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVWPZFTBAQHKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433701 | |
Record name | 1-methyl-4-formylamino-2-pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77716-18-8 | |
Record name | 4-(Formylamino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77716-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-4-formylamino-2-pyrrolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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